(4-nitro-1H-pyrazol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone
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Overview
Description
(4-NITRO-1H-PYRAZOL-3-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a complex organic compound that features a pyrazole ring substituted with a nitro group and a piperazine ring substituted with a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-NITRO-1H-PYRAZOL-3-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a dihaloalkane.
Substitution with Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Coupling of the Two Rings: The final step involves coupling the pyrazole and piperazine rings through a suitable linker, such as a methanone group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group under suitable conditions.
Reduction: The trifluoromethyl group can be reduced to a trifluoromethyl anion under strong reducing conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products
Amino-substituted Pyrazole: Formed from the reduction of the nitro group.
Trifluoromethyl Anion: Formed from the reduction of the trifluoromethyl group.
Substituted Piperazine: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex heterocyclic systems, which are of interest in medicinal chemistry .
Biology
In biological research, this compound can be used to study the effects of nitro and trifluoromethyl groups on biological activity .
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of (4-NITRO-1H-PYRAZOL-3-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE likely involves interactions with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
(4-NITRO-1H-PYRAZOL-3-YL){4-[3-(METHYL)PHENYL]PIPERAZINO}METHANONE: Similar structure but with a methyl group instead of a trifluoromethyl group.
(4-AMINO-1H-PYRAZOL-3-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The presence of both a nitro group and a trifluoromethyl group in (4-NITRO-1H-PYRAZOL-3-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE makes it unique, as these groups can significantly influence the compound’s reactivity and biological activity .
Properties
Molecular Formula |
C15H14F3N5O3 |
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Molecular Weight |
369.30 g/mol |
IUPAC Name |
(4-nitro-1H-pyrazol-5-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C15H14F3N5O3/c16-15(17,18)10-2-1-3-11(8-10)21-4-6-22(7-5-21)14(24)13-12(23(25)26)9-19-20-13/h1-3,8-9H,4-7H2,(H,19,20) |
InChI Key |
CNALEERZRPMCGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=C(C=NN3)[N+](=O)[O-] |
Origin of Product |
United States |
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